3-(2-Methylbutyl)pyrrolidin-3-ol
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Overview
Description
3-(2-Methylbutyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methylbutyl group and a hydroxyl group at the 3-position. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to serve as scaffolds for drug development .
Preparation Methods
The synthesis of 3-(2-Methylbutyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives, through various chemical reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-(2-Methylbutyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Methylbutyl)pyrrolidin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Methylbutyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereoisomers and spatial orientation of substituents . Molecular docking studies have shown that the compound can interact with various enzymes and receptors, influencing their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
3-(2-Methylbutyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-dione: Known for its use in the synthesis of various alkaloids and β-amino acids.
Prolinol: A derivative of pyrrolidine with significant applications in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(2-methylbutyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-3-8(2)6-9(11)4-5-10-7-9/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
IYLCMFTYIZPKOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1(CCNC1)O |
Origin of Product |
United States |
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